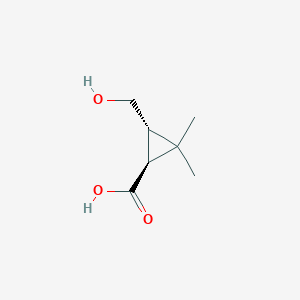
2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a fluorophenyl group and a trimethylbenzenesulfonyl group attached to the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the pyrrolidine ring and introduce the substituents through a series of reactions such as nucleophilic substitution, sulfonylation, and fluorination.
For example, the synthesis might begin with the preparation of 2-(4-Fluoro-phenyl)-pyrrolidine through a nucleophilic substitution reaction. This intermediate can then be reacted with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The fluorophenyl and sulfonyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in the formation of new sulfonyl or fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with biological targets such as enzymes or receptors to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its efficacy, selectivity, and pharmacokinetic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- (RS)-2-(4-Chloro-phenyl)-1-(2,4,6-trimethyl-benzenesulfonyl)-pyrrolidine
- (RS)-2-(4-Methyl-phenyl)-1-(2,4,6-trimethyl-benzenesulfonyl)-pyrrolidine
- (RS)-2-(4-Bromo-phenyl)-1-(2,4,6-trimethyl-benzenesulfonyl)-pyrrolidine
Uniqueness
2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall performance in various applications.
Propiedades
Fórmula molecular |
C19H22FNO2S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C19H22FNO2S/c1-13-11-14(2)19(15(3)12-13)24(22,23)21-10-4-5-18(21)16-6-8-17(20)9-7-16/h6-9,11-12,18H,4-5,10H2,1-3H3 |
Clave InChI |
VKSHVRYDYGHBMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid](/img/structure/B8687169.png)


![1H-1,4,7-Triazonine, octahydro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8687182.png)





![5-Fluoro-2-methyl-6-nitrobenzo[d]thiazole](/img/structure/B8687221.png)




